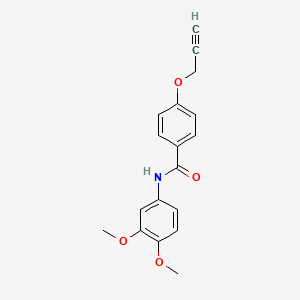![molecular formula C19H22FN3O B5443012 1-(4-Fluorophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea](/img/structure/B5443012.png)
1-(4-Fluorophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea is a synthetic organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a fluorophenyl group and a piperidinylmethylphenyl group linked through a urea moiety. Its unique structure imparts distinct chemical and biological properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
The synthesis of 1-(4-Fluorophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl isocyanate intermediate. This can be achieved by reacting 4-fluoroaniline with phosgene or a phosgene substitute under controlled conditions.
Preparation of the Piperidinylmethylphenyl Intermediate: Separately, the piperidinylmethylphenyl intermediate is synthesized by reacting piperidine with a suitable benzyl halide derivative.
Coupling Reaction: The final step involves the coupling of the fluorophenyl isocyanate with the piperidinylmethylphenyl intermediate to form the desired urea compound. This reaction is typically carried out in an inert solvent such as dichloromethane, under mild heating conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-(4-Fluorophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of oxidized derivatives, which may exhibit different chemical and biological properties.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction may result in the formation of reduced derivatives with altered reactivity.
Substitution: The fluorophenyl group in the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
科学研究应用
1-(4-Fluorophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(4-Fluorophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific context of its use, whether in biological systems or chemical reactions.
相似化合物的比较
1-(4-Fluorophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-3-[4-(methylamino)phenyl]urea: This compound differs by the presence of a methylamino group instead of the piperidinylmethyl group, leading to different chemical and biological properties.
1-(4-Fluorophenyl)-3-[4-(dimethylamino)phenyl]urea:
1-(4-Fluorophenyl)-3-[4-(piperidin-1-yl)phenyl]urea: This compound lacks the methyl group in the piperidinyl moiety, which may affect its binding affinity and reactivity.
属性
IUPAC Name |
1-(4-fluorophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-16-6-10-18(11-7-16)22-19(24)21-17-8-4-15(5-9-17)14-23-12-2-1-3-13-23/h4-11H,1-3,12-14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMTUIFQPLPMEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dimethyl-N-[(1S,2R)-2-(propan-2-ylamino)cyclobutyl]pyrazole-4-carboxamide](/img/structure/B5442941.png)

![1-[2-(1-benzylpyrrolidin-3-yl)ethyl]-2-cyclopropyl-1H-imidazole](/img/structure/B5442975.png)
![3-sec-butyl-5-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5442979.png)
![N-benzyl-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5442986.png)
![(4R)-N-ethyl-4-{4-[4-(4-morpholinylmethyl)phenyl]-1H-1,2,3-triazol-1-yl}-L-prolinamide dihydrochloride](/img/structure/B5442994.png)
![Ethyl 1-[4-(2-fluorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5443002.png)
METHANONE](/img/structure/B5443007.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-methyl-N-[2-(methylamino)ethyl]acetamide hydrochloride](/img/structure/B5443010.png)
![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5443013.png)
![N-{2-[4-(1H-imidazol-4-ylmethyl)morpholin-2-yl]ethyl}-N'-phenylurea](/img/structure/B5443019.png)
![2-[[2-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride](/img/structure/B5443023.png)
![2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B5443028.png)
